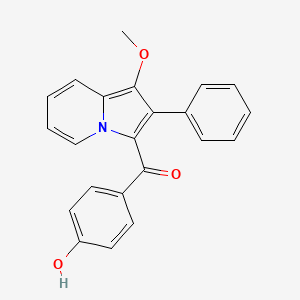
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone is a complex organic compound that belongs to the class of indolizine derivatives. Indolizine is a heterocyclic compound known for its significant pharmacological properties, particularly in medicinal chemistry . This compound features a unique structure that includes a hydroxyphenyl group, a methoxy group, and a phenylindolizinyl group, making it a subject of interest in various scientific research fields.
準備方法
The synthesis of (4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone typically involves multi-step organic reactions. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . This process yields hydroxy benzophenones, which can then be further modified to produce the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, often resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings.
科学的研究の応用
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of (4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of certain proteins involved in cell proliferation, such as c-Myc and CDK6, while enhancing the expression of proteins like P21 and PARP . These interactions lead to the disruption of cancer cell growth and induce apoptosis, making it a promising candidate for anticancer therapy.
類似化合物との比較
(4-Hydroxyphenyl)(1-methoxy-2-phenylindolizin-3-yl)methanone can be compared with other indolizine derivatives and similar compounds:
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound shares a similar structure but includes a pyrrolidinyl group instead of the indolizinyl group.
Methanone, 1-(5-hydroxypentyl)-1h-indol-3-yl-: Another related compound, which features a hydroxypentyl group and is known for its biological activities.
特性
CAS番号 |
77823-47-3 |
|---|---|
分子式 |
C22H17NO3 |
分子量 |
343.4 g/mol |
IUPAC名 |
(4-hydroxyphenyl)-(1-methoxy-2-phenylindolizin-3-yl)methanone |
InChI |
InChI=1S/C22H17NO3/c1-26-22-18-9-5-6-14-23(18)20(19(22)15-7-3-2-4-8-15)21(25)16-10-12-17(24)13-11-16/h2-14,24H,1H3 |
InChIキー |
CUHSIYKRFXTZPK-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


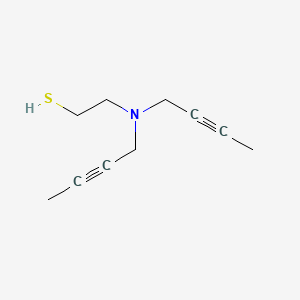
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
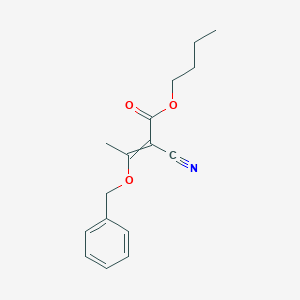
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)
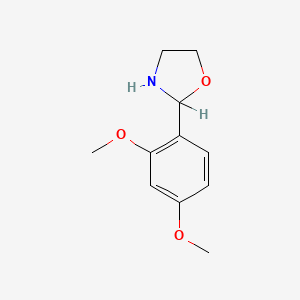
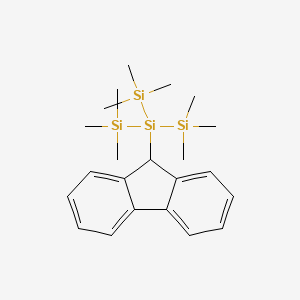
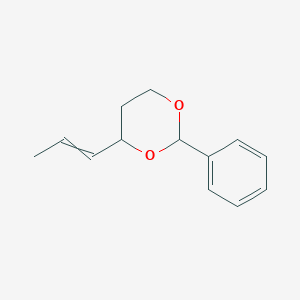
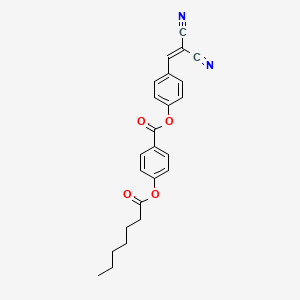
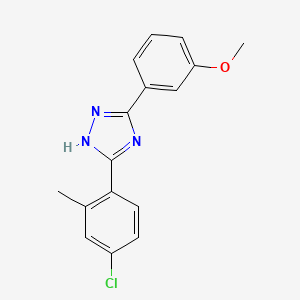
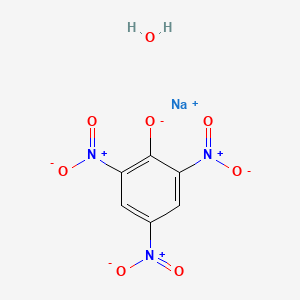
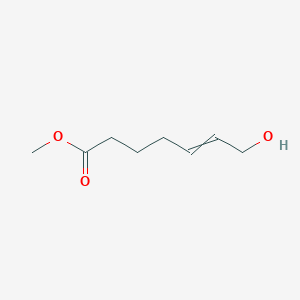
![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
